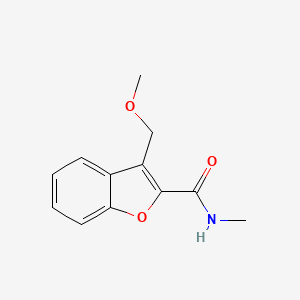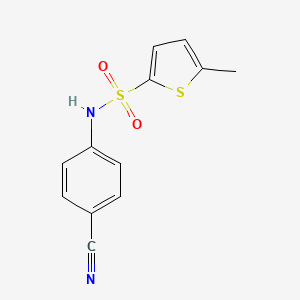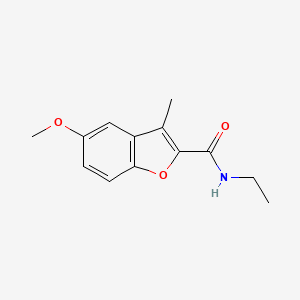
1-Butan-2-yl-3-(2,4-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butan-2-yl-3-(2,4-difluorophenyl)urea, also known as BDF-8634, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BDF-8634 belongs to the class of urea derivatives and is primarily used as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH).
Wirkmechanismus
1-Butan-2-yl-3-(2,4-difluorophenyl)urea inhibits FAAH by binding to the active site of the enzyme. This leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. The increased levels of endocannabinoids result in the activation of cannabinoid receptors, which in turn leads to various physiological effects.
Biochemical and Physiological Effects:
1-Butan-2-yl-3-(2,4-difluorophenyl)urea has been shown to exhibit various biochemical and physiological effects. It has been found to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain. 1-Butan-2-yl-3-(2,4-difluorophenyl)urea has also been shown to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-Butan-2-yl-3-(2,4-difluorophenyl)urea has several advantages as a research tool. It is a highly selective inhibitor of FAAH and does not affect other enzymes. It has also been found to be stable under various conditions and has a long half-life. However, 1-Butan-2-yl-3-(2,4-difluorophenyl)urea has some limitations as well. It is relatively expensive and may not be readily available in some laboratories.
Zukünftige Richtungen
There are several potential future directions for the research on 1-Butan-2-yl-3-(2,4-difluorophenyl)urea. One possible direction is the development of 1-Butan-2-yl-3-(2,4-difluorophenyl)urea as a therapeutic agent for the treatment of chronic pain, anxiety, and depression. Another possible direction is the investigation of the role of endocannabinoids in various physiological processes and the development of other compounds that can modulate the endocannabinoid system. Additionally, further studies are needed to investigate the long-term effects of 1-Butan-2-yl-3-(2,4-difluorophenyl)urea and its safety profile.
Synthesemethoden
The synthesis of 1-Butan-2-yl-3-(2,4-difluorophenyl)urea involves the reaction of 2,4-difluoroaniline with 1-butan-2-yl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
1-Butan-2-yl-3-(2,4-difluorophenyl)urea has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of FAAH, which is an enzyme responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid-based signaling molecules that play a crucial role in various physiological processes such as pain sensation, appetite, and mood regulation.
Eigenschaften
IUPAC Name |
1-butan-2-yl-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-3-7(2)14-11(16)15-10-5-4-8(12)6-9(10)13/h4-7H,3H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUAIGNNXOOZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-indol-1-yl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7455453.png)
![3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455455.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)



![2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455483.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-methyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455506.png)




![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7455550.png)